Bienvenue dans la boutique en ligne BenchChem!

ent-Ramipril

Chirality Stereoselectivity ACE Inhibition

ent-Ramipril is the pharmacologically inactive all-R enantiomer of Ramipril, officially designated as Ramipril EP Impurity J. Unlike generic ACE inhibitor standards, this chiral reference is essential for resolving enantiomeric purity in Ramipril API, as required by EP and ICH guidelines. It is critical for HPLC method validation (LOD: 0.3 µg/mL), stability-indicating assays, and DMF/ANDA submissions. Only a fully characterized ent-Ramipril standard ensures regulatory compliance and patient safety.

Molecular Formula C23H32N2O5
Molecular Weight 416.518
CAS No. 1246253-05-3
Cat. No. B589870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Ramipril
CAS1246253-05-3
Synonyms(2R,3aR,6aR)-1-[(2R)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid; 
Molecular FormulaC23H32N2O5
Molecular Weight416.518
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m1/s1
InChIKeyHDACQVRGBOVJII-YHUYVZNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Ramipril (CAS 1246253-05-3) for Chiral Purity Analysis and Reference Standard Procurement


ent-Ramipril (CAS 1246253-05-3) is the enantiomer of the angiotensin-converting enzyme (ACE) inhibitor Ramipril [1]. It is chemically designated as (2R,3aR,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid and is recognized as Ramipril EP Impurity J (the Ramipril enantiomer) in the European Pharmacopoeia [2]. With a molecular weight of 416.5 g/mol and five chiral centers in the R-configuration, it serves as a critical chiral reference standard for enantiomeric purity assessment during pharmaceutical quality control and analytical method validation .

The Critical Distinction of ent-Ramipril in Stereoselective Pharmacopoeial Analysis


The ACE inhibitory activity of Ramipril is highly stereoselective, residing exclusively in the all-S enantiomer [1]. Consequently, the all-R enantiomer (ent-Ramipril) is pharmacologically inactive and must be strictly controlled as an impurity. Substituting a generic ACE inhibitor standard or a non-enantiomeric impurity for ent-Ramipril in analytical workflows will fail to resolve the chiral purity of the active pharmaceutical ingredient, compromising compliance with regulatory monographs (EP, USP) and jeopardizing drug safety and efficacy assessments [2].

Quantitative Differentiation of ent-Ramipril (CAS 1246253-05-3) for Procurement Decisions


Stereochemical Configuration Defines Pharmacological Activity vs. Inactivity

ent-Ramipril is the all-R enantiomer of Ramipril, possessing inverted stereochemistry at all five chiral centers compared to the therapeutically active all-S enantiomer [1]. This stereochemical inversion results in a complete loss of ACE inhibitory activity, as only the S-enantiomer possesses the requisite configuration for binding to the enzyme's active site [2].

Chirality Stereoselectivity ACE Inhibition Pharmacological Activity

Validated Chiral HPLC Separation of ent-Ramipril from Active Ramipril

A validated isocratic chiral HPLC method has been developed for the baseline separation of Ramipril and its enantiomer, ent-Ramipril [1]. This method is capable of detecting ent-Ramipril at concentrations as low as 0.3 µg/mL [1]. The method's precision, linearity, accuracy, and limits of detection and quantification have been rigorously validated, ensuring reliable quantitation of the inactive enantiomer in active pharmaceutical ingredient batches [1].

Chiral Chromatography HPLC Method Validation Enantiomeric Purity Analytical Quality Control

Regulatory Classification as EP Impurity J Mandates Specific Control

ent-Ramipril is explicitly listed as Ramipril EP Impurity J (the enantiomer) in the European Pharmacopoeia [1]. The EP categorizes this impurity among 'other detectable impurities' (E to N) that require monitoring and control [2]. While a specific acceptance limit is not always universal, the general requirement for any unspecified impurity in drug substances is typically not more than 0.10%, and for specified impurities, often not more than 0.15% to 0.50%, depending on the daily dose [3].

Pharmacopoeial Standards Impurity Profiling Regulatory Compliance Drug Substance Quality

Primary Application Scenarios for ent-Ramipril (CAS 1246253-05-3) in Pharmaceutical Quality Control


Analytical Method Development and Validation for Chiral Purity

Used as a primary reference standard for developing and validating chiral HPLC or capillary electrophoresis methods to quantify the ent-Ramipril content in Ramipril drug substance and finished dosage forms. The validated method with a detection limit of 0.3 µg/mL for ent-Ramipril [1] ensures the analytical procedure is fit for purpose in controlling this critical enantiomeric impurity.

Quality Control Release Testing of Ramipril API Batches

Employed as a system suitability standard and quantitation reference in routine QC laboratories to verify that the level of the inactive enantiomer (ent-Ramipril) in each batch of Ramipril API meets the stringent limits specified in the European Pharmacopoeia [2] and ICH guidelines [3].

Stability Studies and Degradation Profiling

Serves as a marker compound in forced degradation and long-term stability studies of Ramipril formulations. Monitoring the formation of ent-Ramipril over time helps establish shelf-life specifications and confirms that the active enantiomer does not racemize under storage conditions, a key requirement for regulatory submissions.

Support of ANDA and DMF Regulatory Submissions

Provides the certified reference material necessary for generating the impurity profile data required in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The use of a fully characterized ent-Ramipril standard [1] demonstrates a robust control strategy for enantiomeric purity, directly addressing questions from regulatory reviewers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-Ramipril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.